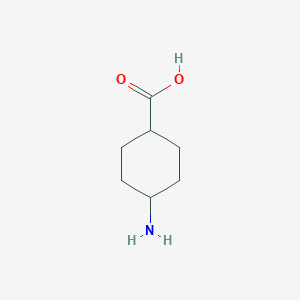

trans-4-Aminocyclohexanecarboxylic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGLYHKYPNTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901273 | |

| Record name | NoName_367 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-53-0, 3685-23-2, 3685-25-4 | |

| Record name | 4-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3685-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3685-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of trans-4-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, non-aromatic cyclohexyl scaffold provides a unique three-dimensional structure that is of significant interest in medicinal chemistry for the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and visual workflows to aid researchers in their laboratory endeavors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers. These values represent a compilation of data from various scientific sources and commercial suppliers.

| Property | Value | Reference |

| Chemical Structure |  | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | >300 °C | [3] |

| Boiling Point | 276.9 °C at 760 mmHg (Predicted) | |

| pKa₁ (Carboxylic Acid) | ~4.46 (Predicted) | [4] |

| pKa₂ (Amine) | ~10.25 (Predicted) | |

| Water Solubility | Soluble | [2][4] |

| LogP (Octanol-Water Partition Coefficient) | -1.3 to 0.5885 | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property for compound identification and purity assessment.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup:

-

Mel-Temp: The capillary tube is inserted into the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube.

-

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that influences a drug's absorption and distribution. The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]

Apparatus:

-

Conical flasks or vials with stoppers

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C)

-

Analytical balance

-

pH meter

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a conical flask.

-

Equilibration: The flask is sealed and placed in a shaker at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

-

Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[1][4][5]

Apparatus:

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker

-

Centrifuge (if necessary)

-

Analytical instruments for quantification (e.g., HPLC-UV, LC-MS)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and water are mixed and shaken vigorously to pre-saturate each phase with the other. The two phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in either the aqueous or the octanol phase. This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to break up any emulsions.

-

Quantification: The concentration of the compound in both the aqueous and the octanol phases is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Visualizing Key Processes

To further aid in the understanding of the practical application of this compound, the following diagrams illustrate a generalized workflow for its synthesis and a typical experimental workflow for its physicochemical characterization.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a convenient summary for laboratory reference, while the detailed experimental protocols provide practical guidance for the determination of these critical parameters. The inclusion of visual workflows for synthesis and characterization aims to enhance the understanding of the practical considerations involved in working with this important chemical intermediate. For researchers and professionals in drug development, a firm grasp of these fundamental properties is indispensable for accelerating the discovery and optimization of new and effective medicines.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide: trans-4-Aminocyclohexanecarboxylic Acid

CAS Number: 3685-25-4

This technical guide provides a comprehensive overview of trans-4-Aminocyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its structure consists of a cyclohexane ring with amino and carboxylic acid functional groups in a trans configuration. This compound is a chiral molecule and can exist as two enantiomers, which may exhibit different biological activities.[1] It is soluble in water and polar organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3685-25-4 | [2][3] |

| Molecular Formula | C7H13NO2 | [2][4] |

| Molecular Weight | 143.186 g/mol | [2][4] |

| Appearance | White to Almost white crystal/powder | [1] |

| Melting Point | >300 °C | Sigma-Aldrich |

| Solubility | Soluble in water | [1] |

| InChI Key | DRNGLYHKYPNTEA-IZLXSQMJSA-N | [2] |

| SMILES | N[C@H]1CC--INVALID-LINK--C(O)=O | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product. Various catalysts and reaction conditions have been explored to optimize the yield and the trans:cis isomer ratio.

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid

This protocol is based on a general procedure described in the literature for the synthesis of 4-aminocyclohexanecarboxylic acid.[5]

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Hydrogen gas

-

Autoclave

-

Thin Layer Chromatography (TLC) supplies (e.g., DCM/MeOH/NH3 5:5:1 v/v/v as mobile phase, ninhydrin stain)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

In an autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.50 g), and 10% NaOH solution (e.g., 100.0 mL).[6][7]

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 15 bar and heat the mixture to 100 °C with stirring.[6][7]

-

Maintain the reaction under these conditions for approximately 20 hours.[6][7]

-

Monitor the reaction progress by TLC for the disappearance of the starting material.[6]

-

Upon completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Analyze the crude product mixture using NMR to determine the conversion and the cis:trans isomer ratio. A typical ratio achieved under these conditions is approximately 1:4.6.[6]

-

The catalyst can be filtered off, and the product can be isolated and purified from the aqueous solution.

Table 2: Synthesis Reaction Parameters and Yields

| Starting Material | Catalyst | Solvent/Base | Temperature | Pressure | Reaction Time | trans:cis Ratio | Reference |

| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq) | 100 °C | 15 bar H2 | 20 h | 4.6:1 | [6][7] |

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

While this compound is a crucial intermediate in the synthesis of various pharmacologically active compounds, including Janus kinase inhibitors and derivatives of daunorubicin and doxorubicin, detailed studies on its own specific biological activities and signaling pathways are not as extensively documented as for its close analogue, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid).[6][8]

However, due to its structural similarity to γ-aminobutyric acid (GABA), it is considered a GABA analogue.[9][10] This suggests a potential interaction with GABA receptors, which are key components of the central nervous system.

Potential Interaction with GABA Receptors

GABA analogues can modulate the activity of GABA receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. The binding of GABA or its analogues to these receptors can lead to a conformational change that opens an ion channel, resulting in hyperpolarization of the neuron and a decrease in its excitability.

The diagram below illustrates the hypothetical interaction of a GABA analogue like this compound with a GABA-A receptor.

Caption: Hypothetical interaction with a GABA-A receptor.

It is important to note that further experimental validation is required to confirm the specific interactions and downstream signaling effects of this compound on GABA receptors.

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its rigid cyclohexane core provides a scaffold for introducing various functional groups in a well-defined spatial orientation.

-

Janus Kinase (JAK) Inhibitors: The tert-butoxycarbonyl (Boc) protected form of this compound is used in the synthesis of JAK inhibitors, a class of drugs that target inflammatory and autoimmune diseases.[6]

-

Anticancer Agents: It has been used as a substituent in the development of analogues of daunorubicin and doxorubicin, which are chemotherapy agents.[7]

-

Opioid Receptor Ligands: Analogues of dynorphin A, an opioid peptide, have been synthesized using this compound to create conformationally constrained peptides with selectivity for kappa opioid receptors.[11]

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and drug development. Its synthesis is well-established, and its utility as a scaffold for creating novel therapeutic agents is widely recognized. While its own biological activity is not as thoroughly characterized as some of its derivatives, its structural similarity to endogenous molecules like GABA suggests potential for direct pharmacological effects that warrant further investigation. This guide provides a solid foundation for researchers and developers working with this versatile compound.

References

- 1. CAS 3685-25-4: this compound [cymitquimica.com]

- 2. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]

- 3. This compound | 3685-25-4 [amp.chemicalbook.com]

- 4. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3685-25-4 [chemicalbook.com]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

molecular weight of trans-4-Aminocyclohexanecarboxylic acid

An In-depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid

This technical guide provides a comprehensive overview of this compound, a pivotal building block in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical and Physical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with an amino group and a carboxylic acid group in a trans configuration.[1] This non-proteinogenic amino acid serves as a versatile intermediate in the synthesis of various bioactive molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 143.186 g/mol | [3][4] |

| Molecular Formula | C7H13NO2 | [3][5] |

| CAS Number | 3685-25-4 | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water and polar organic solvents | [1] |

| IUPAC Name | (1r,4r)-4-aminocyclohexane-1-carboxylic acid | [3] |

Synthesis and Experimental Protocols

The synthesis of isomerically pure this compound is crucial for its application in pharmaceuticals.[6][7] Several methods have been developed, primarily focusing on the hydrogenation of p-aminobenzoic acid or the epimerization of the corresponding cis-isomer.[8][9]

Synthesis via Hydrogenation of p-Aminobenzoic Acid

A common and direct method involves the catalytic hydrogenation of p-aminobenzoic acid. This process can be optimized to favor the formation of the trans-isomer.[9][10]

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid, a suitable catalyst (e.g., 5% Ruthenium on Carbon), and an aqueous solution of sodium hydroxide.[9][11]

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 15 bar) and heat the mixture (e.g., to 100 °C) with constant stirring.[9][10]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture, filter the catalyst, and adjust the pH of the filtrate to precipitate the product.

-

Purification: The crude product can be further purified by recrystallization to achieve high isomeric purity.

Synthesis via Epimerization of cis-4-Aminocyclohexanecarboxylic Acid Derivatives

This method involves the conversion of the thermodynamically less stable cis-isomer to the desired trans-isomer, often through a protected intermediate.[7][8]

Experimental Protocol:

-

Protection of the Amino Group: The amino group of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid or its ester is protected (e.g., with a Boc or phthalimido group).[7]

-

Epimerization: The protected cis-isomer is treated with a base (e.g., potassium tert-butoxide or sodium methoxide) in an appropriate solvent.[7][8] This shifts the equilibrium towards the more stable trans-isomer.

-

Reaction Monitoring: The progress of the isomerization is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Deprotection: Once the desired trans-isomer ratio is achieved, the protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group).

-

Isolation and Purification: The final product is isolated and purified by crystallization.

Analytical Characterization

The purity and isomeric ratio of this compound are critical for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization.

Experimental Protocol: Purity Determination by GC-MS

-

Sample Preparation: Derivatize the sample to increase its volatility. A common method is esterification of the carboxylic acid followed by acylation of the amino group.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) at a controlled rate.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a suitable mass range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra. Quantify the isomeric purity by integrating the respective peak areas.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to its rigid, non-aromatic scaffold, which can impart favorable pharmacokinetic properties to drug candidates.[2][6]

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It is a key intermediate in the synthesis of several marketed drugs, including the antidiabetic agent glimepiride and Janus kinase (JAK) inhibitors.[6][10]

-

Improving Drug Properties: Its incorporation into drug molecules can enhance solubility and bioavailability.[2]

-

Peptidomimetics: As a constrained amino acid analog, it is used in the design of peptidomimetics to create more stable and potent therapeutic agents, such as dynorphin A analogs.[9]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and application of this compound.

Caption: Synthetic routes to this compound.

Caption: Role as a building block in pharmaceutical synthesis.

References

- 1. CAS 3685-25-4: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]

- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 11. This compound | 3685-25-4 [chemicalbook.com]

A Comprehensive Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and organic synthesis. Its rigid, saturated cyclohexane core provides a well-defined three-dimensional scaffold, making it an attractive component for designing conformationally constrained molecules. The presence of both an amino and a carboxylic acid group offers versatile handles for chemical modification, enabling its incorporation into a wide array of complex molecular architectures. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its significance in drug development.

Chemical Structure and Identification

The structure of this compound is characterized by a cyclohexane ring where the amino (-NH₂) and carboxylic acid (-COOH) functional groups are located at positions 1 and 4, respectively, and are in a trans configuration relative to each other. This equatorial-equatorial arrangement is the most stable conformation.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound; (1r,4r)-4-aminocyclohexane-1-carboxylic acid | [1][2] |

| CAS Number | 3685-25-4 | [1][3][4] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 143.18 g/mol | [1][2][4] |

| SMILES | N[C@H]1CC--INVALID-LINK--C(O)=O | [1][4] |

| InChI | InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | [2][5] |

| InChIKey | DRNGLYHKYPNTEA-IZLXSQMJSA-N | [1][6] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are critical for its application in synthesis and drug design. It is typically a white crystalline solid soluble in water and other polar solvents.[3]

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to almost white powder/crystal | [3][7] |

| Melting Point | >300 °C | [8] |

| pKa (Predicted) | 4.46 ± 0.10 | [5][7] |

| LogP (Predicted) | 0.5885 | [4] |

| Water Solubility | Soluble | [3][5] |

| Topological Polar Surface Area | 63.32 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Table 3: Spectroscopic Data Availability

| Spectrum Type | Availability | Reference |

| ¹H NMR | Spectrum available | [6] |

| ¹³C NMR | Spectrum available | [9] |

| GC-MS | Data available | [2] |

Experimental Protocols: Synthesis

The synthesis of isomerically pure this compound is a key challenge. The most common synthetic routes start from p-aminobenzoic acid, which typically yields a mixture of cis and trans isomers. Subsequently, an isomerization or epimerization step is required to obtain the desired trans product.

Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This method involves the reduction of the aromatic ring of p-aminobenzoic acid to yield a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.

Methodology:

-

Reaction Setup: A mixture of p-aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 25% w/w of the substrate), and an aqueous solution of 10% Sodium Hydroxide (NaOH) are combined in a high-pressure autoclave.[10][11]

-

Hydrogenation: The autoclave is pressurized with hydrogen gas to approximately 15 bar. The reaction mixture is then heated to 100 °C and stirred.[10]

-

Reaction Monitoring: The reaction progress is monitored until the starting material is consumed. The resulting product is a mixture of cis- and this compound.[12]

-

Separation/Isomerization: The desired trans-isomer must then be separated from the cis-isomer, often through subsequent isomerization and crystallization steps.

Protocol 2: Epimerization of the Cis-Isomer

This process converts the thermodynamically less stable cis-isomer into the more stable trans-isomer using a strong base.

Methodology:

-

Starting Material: A mixture of cis- and trans-isomers of a 4-aminocyclohexanecarboxylic acid derivative (e.g., an N-protected ester) is used as the starting material.[13]

-

Base Treatment: The isomer mixture is treated with a base, such as sodium methoxide in methanol or potassium tert-butoxide in isopropyl alcohol, at an elevated temperature (e.g., 60-65 °C).[13][14]

-

Equilibration: The reaction is stirred for several hours to allow the epimerization at the carbon atom bearing the carboxyl group to reach equilibrium, which strongly favors the trans-isomer (typically >80:20 trans:cis).[14]

-

Workup and Isolation: The reaction is neutralized (e.g., with acetic acid), and the solvent is removed. The product is then purified, often by crystallization, to yield the highly pure trans-isomer.[13][14]

Applications in Drug Development

This compound is not typically a pharmacologically active compound on its own. Instead, its value lies in its role as a rigid scaffold or linker in the synthesis of active pharmaceutical ingredients (APIs). The trans-stereochemistry provides a defined spatial orientation for the functional groups, which is critical for specific binding interactions with biological targets.

Key Applications:

-

Janus Kinase (JAK) Inhibitors: It is a key intermediate in the synthesis of JAK inhibitors, such as Oclacitinib, which are used to treat allergic dermatitis.[10][11]

-

Antihypertensive Agents: Derivatives have been explored as antihypertensive agents due to their ability to increase coronary, cerebral, and renal blood flow.[13]

-

Opioid Receptor Ligands: The scaffold has been incorporated into analogs of dynorphin A to study opioid activity.[10]

-

General Building Block: It is used in the synthesis of various pharmacologically active compounds, including glimepiride.[15]

Conclusion

This compound is a fundamentally important molecule for the development of new therapeutics. Its well-defined stereochemistry and rigid structure allow for the precise positioning of pharmacophoric elements, making it an invaluable tool for medicinal chemists. The synthetic routes, though requiring careful control of stereochemistry, are well-established, ensuring its availability for research and development. As the demand for conformationally constrained molecules in drug design continues to grow, the utility of this versatile building block is set to expand further.

References

- 1. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]

- 2. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3685-25-4: this compound [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound(3685-25-4) 1H NMR [m.chemicalbook.com]

- 7. This compound | 3685-25-4 [m.chemicalbook.com]

- 8. This compound | 3685-25-4 [sigmaaldrich.com]

- 9. This compound(3685-25-4) 13C NMR [m.chemicalbook.com]

- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 12. This compound | 3685-25-4 [chemicalbook.com]

- 13. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Safety and Handling of trans-4-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for trans-4-Aminocyclohexanecarboxylic acid (CAS No: 3685-25-4). The information herein is compiled from various safety data sheets and chemical databases to ensure a thorough guide for laboratory and drug development environments.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is characterized by a cyclohexane ring with both an amino group and a carboxylic acid group in a trans configuration.[1] This bifunctional nature makes it soluble in water and polar organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.18 g/mol | |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | >300 °C | |

| Boiling Point | 280 °C at 760 mmHg | |

| pKa | 4.46 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in water. | [2] |

Hazard Identification and Toxicity

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][4]

GHS Hazard Classification:

| Hazard Class | Category | GHS Code |

| Skin Irritation | 2 | H315 |

| Serious Eye Irritation | 2A | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335 |

Toxicity Data:

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in case of exposure.

| Exposure Route | First-Aid Protocol | Reference(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. | [4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention. | [4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [4][5] |

Handling and Storage

Safe Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Use in a well-ventilated area.[5]

-

Avoid breathing dust.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

-

Keep the container tightly closed.[6]

-

Store in a dry, cool, and well-ventilated place.[6]

-

Store away from strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Wear chemical safety goggles or glasses. | |

| Hand Protection | Wear impervious protective gloves (e.g., nitrile rubber). | |

| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. | |

| Respiratory Protection | In case of insufficient ventilation or dust formation, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask). |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate PPE to avoid contact with the skin, eyes, and clothing, and to prevent inhalation of dust.[4]

-

Environmental Precautions: Prevent the material from entering sewers or waterways.[5]

-

Containment and Cleaning: Sweep up the spilled solid material, minimizing dust generation. Place the material into a suitable, labeled container for disposal.[5]

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon oxides and nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Experimental Protocols

Purity Assessment by Non-Aqueous Titration

This protocol outlines a common method for determining the purity of this compound, which has a basic amino group that can be titrated in a non-aqueous solvent.

Materials:

-

This compound sample

-

Glacial acetic acid (solvent)

-

Perchloric acid (0.1 N in acetic acid, titrant)

-

Crystal violet indicator

-

Analytical balance

-

Burette (10 mL or 25 mL)

-

Erlenmeyer flask (125 mL)

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample and record the weight.

-

Dissolution: Transfer the weighed sample to a 125 mL Erlenmeyer flask. Add 25 mL of glacial acetic acid to dissolve the sample. Gentle warming may be required.

-

Indicator Addition: Add 2-3 drops of crystal violet indicator to the solution. The solution will typically appear violet.

-

Titration: Titrate the sample solution with 0.1 N perchloric acid. The endpoint is reached when the color of the solution changes from violet to blue-green.

-

Record Volume: Record the volume of titrant used.

-

Blank Titration: Perform a blank titration using 25 mL of glacial acetic acid and the indicator, without the sample. Subtract the blank volume from the sample titration volume.

-

Calculation: Calculate the purity using the following formula: Purity (%) = (V * N * MW * 100) / (W) Where:

-

V = Volume of titrant used (in Liters)

-

N = Normality of the perchloric acid titrant

-

MW = Molecular weight of the sample (143.18 g/mol )

-

W = Weight of the sample (in grams)

-

Visualizations

Caption: Workflow for handling a chemical spill.

Caption: Experimental workflow for purity assessment.

References

- 1. amiscientific.com [amiscientific.com]

- 2. This compound | 3685-25-4 [chemicalbook.com]

- 3. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Commercial Suppliers and Technical Applications of trans-4-Aminocyclohexanecarboxylic Acid: A Guide for Researchers

Introduction: trans-4-Aminocyclohexanecarboxylic acid is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its rigid cyclohexane scaffold provides a well-defined three-dimensional structure, making it a valuable component for designing conformationally constrained peptides and small molecule therapeutics. This technical guide provides an in-depth overview of the commercial availability of this compound and its derivatives, along with detailed experimental protocols relevant to its application in research and development.

Commercial Availability and Product Specifications

A variety of chemical suppliers offer this compound in its unprotected form, as a hydrochloride salt, and with amine-protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These derivatives are essential for controlled chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). The following tables summarize the product specifications from several key commercial suppliers.

Table 1: Unprotected and Hydrochloride Salt Forms

| Supplier | Product Name | CAS No. | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | This compound | 3685-25-4 | 97% | C₇H₁₃NO₂ | 143.19 |

| TCI America | This compound | 3685-25-4 | >98.0% (GC) | C₇H₁₃NO₂ | 143.19 |

| Chem-Impex | trans-4-Aminocyclohexane carboxylic acid hydrochloride | 27960-59-4 | ≥ 98% (NMR) | C₇H₁₃NO₂·HCl | 179.65 |

| Santa Cruz Biotech | This compound HCl | 27960-59-4 | - | C₇H₁₄ClNO₂ | 179.64 |

| Aladdin Scientific | trans-4-aminocyclohexane-1-carboxylic acid hydrochloride | 27960-59-4 | min 97% | C₇H₁₄ClNO₂ | 179.65 |

Table 2: Amine-Protected Derivatives for Synthesis

| Supplier | Product Name | CAS No. | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | trans-4-(Boc-amino)cyclohexanecarboxylic acid | 53292-89-0 | ≥98.0% (TLC) | C₁₂H₂₁NO₄ | 243.30 |

| Chem-Impex | Boc-trans-4-aminocyclohexane carboxylic acid | 53292-89-0 | ≥ 99% (GC) | C₁₂H₂₁NO₄ | 243.27 |

| Chem-Impex | Fmoc-trans-4-aminocyclohexane carboxylic acid | 147900-46-7 | ≥ 97% (Assay) | C₂₂H₂₃NO₄ | 365.4 |

| Sigma-Aldrich | trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid | 167690-53-1 | ≥98.0% (HPLC) | C₂₃H₂₅NO₄ | 379.45 |

Signaling Pathways: The Role of a Key Derivative in Fibrinolysis

While this compound itself is not directly implicated in specific signaling pathways, its well-known derivative, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) , is a potent antifibrinolytic agent.[1][2][3] It exerts its therapeutic effect by modulating the fibrinolysis cascade, the biological process that dissolves blood clots.

The primary mechanism of action of tranexamic acid involves its structural similarity to lysine.[1][2] It competitively binds to the lysine-binding sites on plasminogen, the inactive precursor of the enzyme plasmin.[1][4][5] This binding prevents plasminogen from associating with fibrin, a key protein component of blood clots.[1][5] Consequently, the activation of plasminogen to plasmin by tissue plasminogen activator (t-PA) is inhibited, leading to the stabilization of the fibrin clot and a reduction in bleeding.[1][5]

Experimental Protocols

The following protocols are generalized procedures that are widely applicable for the synthesis and use of this compound and its derivatives in a research setting.

Synthesis and Boc-Protection of this compound

This protocol describes a one-pot synthesis of this compound from p-aminobenzoic acid, followed by in-situ protection of the amine group with a tert-butyloxycarbonyl (Boc) group, based on procedures outlined in patent literature.[6][7][8]

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Dichloromethane (DCM)

-

Citric acid

-

Sodium sulfate (Na₂SO₄)

-

Autoclave/high-pressure reactor

Procedure:

-

Hydrogenation: In an autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ru/C catalyst (e.g., 25% by weight of the starting material), and a 10% aqueous NaOH solution.

-

Pressurize the reactor with hydrogen gas to 15 bar and heat the mixture to 100°C with stirring.

-

Maintain the reaction for approximately 20 hours. Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully vent the hydrogen gas. The catalyst can be filtered off at this stage, though some procedures proceed to the next step without isolation.

-

Boc-Protection: To the aqueous reaction mixture containing the cis/trans mixture of 4-aminocyclohexanecarboxylic acid, add acetone.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1-1.2 eq.) to the mixture and stir at room temperature overnight.

-

Work-up: Evaporate the acetone under reduced pressure.

-

Acidify the aqueous solution to pH 4 with a citric acid solution.

-

Extract the product into dichloromethane (DCM) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product as a mixture of cis and trans isomers. Further purification or separation of isomers may be required.

General Protocol for Amide Coupling

This protocol outlines a standard procedure for forming an amide bond between a carboxylic acid (such as Boc-trans-4-Aminocyclohexanecarboxylic acid) and a primary or secondary amine using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

Boc-trans-4-Aminocyclohexanecarboxylic acid (1 eq.)

-

Amine (1.2 eq.)

-

HATU (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

5% Lithium Chloride (LiCl) solution

-

5% Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Carboxylic Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-trans-4-Aminocyclohexanecarboxylic acid and HATU in anhydrous DMF.

-

Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes. This forms the activated ester.

-

Amine Coupling: Add the desired amine to the pre-activated mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of an Fmoc-protected amino acid, such as Fmoc-trans-4-Aminocyclohexanecarboxylic acid, onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids)

-

Fmoc-trans-4-Aminocyclohexanecarboxylic acid (4 eq.)

-

Coupling reagent (e.g., HBTU, 3.9 eq.)

-

Base (e.g., DIPEA, 8 eq.)

-

Deprotection solution: 20% piperidine in DMF

-

Anhydrous DMF

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for another 15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-trans-4-Aminocyclohexanecarboxylic acid by dissolving it with the coupling reagent (e.g., HBTU) in DMF. Add the base (DIPEA) and allow it to react for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.

-

Repeat these steps for each amino acid to be added to the peptide chain.

References

- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

The Discovery and Scientific Journey of trans-4-Aminocyclohexanecarboxylic Acid: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and scientific development of trans-4-Aminocyclohexanecarboxylic acid, widely known as tranexamic acid. From its initial synthesis in the mid-20th century to its elucidation as a potent antifibrinolytic agent, this document details the pivotal experiments, quantitative data, and methodologies that have defined its understanding. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the foundational science of this essential medicine.

Introduction: The Genesis of an Antifibrinolytic

The story of tranexamic acid begins in post-war Japan, where a husband-and-wife research team, Shosuke and Utako Okamoto, sought a solution to the significant problem of postpartum hemorrhage, a leading cause of maternal mortality.[1][2] Their work, driven by a desire to reduce deaths from excessive bleeding, led them to investigate synthetic amino acid analogs.[1][3] After initially studying the antifibrinolytic properties of epsilon-aminocaproic acid (EACA), the Okamotos synthesized and reported on a more potent compound in 1962: tranexamic acid.[1][4][5] They discovered that tranexamic acid was approximately 27 times more powerful than EACA in its ability to inhibit the breakdown of fibrin clots.[1][2] Despite its promising discovery, the full clinical potential of tranexamic acid, particularly in treating postpartum hemorrhage, would not be widely recognized for several decades.[1][5]

Mechanism of Action: A Competitive Antagonist in the Fibrinolytic Cascade

Tranexamic acid exerts its antifibrinolytic effect by acting as a synthetic analog of the amino acid lysine.[1] The process of fibrinolysis, the enzymatic breakdown of fibrin in blood clots, is primarily mediated by the enzyme plasmin. Plasmin is derived from its inactive precursor, plasminogen. Both plasminogen and its activators, such as tissue plasminogen activator (t-PA) and urokinase plasminogen activator (uPA), have lysine-binding sites that are crucial for their interaction with fibrin.

Tranexamic acid competitively inhibits the activation of plasminogen to plasmin by binding to these lysine-binding sites on plasminogen.[6] This action effectively blocks the binding of plasminogen to the fibrin clot, thereby preventing fibrinolysis and stabilizing the clot.[1] While tranexamic acid can directly inhibit plasmin activity, higher concentrations are required for this effect compared to the inhibition of plasminogen activation.[6]

dot graph "Fibrinolysis Signaling Pathway" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Plasminogen [label="Plasminogen", fillcolor="#F1F3F4", fontcolor="#202124"]; tPA_uPA [label="t-PA / uPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Plasmin [label="Plasmin", fillcolor="#FBBC05", fontcolor="#202124"]; FibrinClot [label="Fibrin Clot", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FibrinDegradation [label="Fibrin Degradation\nProducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranexamicAcid [label="Tranexamic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LysineBindingSites [label="Lysine Binding Sites", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges tPA_uPA -> Plasmin [label="activates"]; Plasminogen -> Plasmin; Plasmin -> FibrinDegradation [label="degrades"]; FibrinClot -> FibrinDegradation; TranexamicAcid -> Plasminogen [label="binds to\nlysine binding sites", style=dashed, arrowhead=tee, color="#EA4335"]; Plasminogen -> FibrinClot [label="binds to", style=dashed];

// Invisible edges for layout {rank=same; Plasminogen; tPA_uPA;} {rank=same; Plasmin; FibrinClot;} {rank=same; TranexamicAcid; FibrinDegradation;} } .dot Caption: Fibrinolysis pathway and inhibition by tranexamic acid.

Quantitative Data Summary

The following tables summarize key quantitative data related to the potency, efficacy, and pharmacokinetics of tranexamic acid.

Table 1: In Vitro Potency of Tranexamic Acid

| Parameter | Value | Enzyme/System | Reference |

| IC₅₀ (uPA inhibition) | 3.63 ± 0.16 mM | Urokinase Plasminogen Activator (uPA) | [7] |

| Kᵢ (uPA inhibition) | 2.01 ± 0.09 mM | Urokinase Plasminogen Activator (uPA) | [7] |

| IC₅₀ (Plasmin inhibition) | 86.79 ± 2.30 mM | Plasmin | [7] |

| IC₅₀ (uPA-mediated Plasminogen activation) | 4.53 ± 0.66 mM | uPA and Plasminogen | [7] |

| Comparative Potency vs. EACA | ~6-fold higher (uPA inhibition) | Urokinase Plasminogen Activator (uPA) | [7] |

| Comparative Potency vs. EACA | 27-fold higher | Fibrinolysis Inhibition | [2][5] |

Table 2: Pharmacokinetic Properties of Tranexamic Acid

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-life | ~2 hours | Intravenous (IV) | [8] |

| Elimination Half-life | ~11 hours | Oral | [8] |

| Oral Bioavailability | ~45% | Oral | [8] |

| Volume of Distribution (Vd) | 9 to 12 L | Intravenous (IV) | [8] |

| Metabolism | ~5% | - | [8] |

| Elimination | >95% unchanged in urine | - | [8] |

| Plasma Protein Binding | ~3% (to plasminogen) | - | [8] |

| Plasma Clearance | 110-116 ml/min | Intravenous (IV) | [9] |

Experimental Protocols

Synthesis of this compound

A common historical method for the synthesis of tranexamic acid involves the catalytic hydrogenation of p-aminobenzoic acid.

Objective: To synthesize a mixture of cis- and this compound followed by the isolation of the trans-isomer.

Materials:

-

p-Aminomethylbenzoic acid

-

Ruthenium on carbon (Ru/C) catalyst (or other suitable catalysts like Raney nickel or platinum-based catalysts)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Hydrogen gas (H₂)

-

Autoclave/high-pressure reactor

-

Filtration apparatus

-

Solvents for crystallization (e.g., ethanol, water)

-

p-Toluenesulfonic acid (for purification via salt formation)

-

Ion-exchange resin

Procedure:

-

Catalytic Hydrogenation:

-

In a high-pressure autoclave, a solution of p-aminomethylbenzoic acid in an alkaline aqueous medium (e.g., with sodium hydroxide) is prepared.[10]

-

A catalyst, such as 5% Ruthenium on Carbon, is added to the mixture.[10]

-

The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas to approximately 2.5-3.0 MPa.[10]

-

The reaction mixture is heated to 100-120°C with continuous stirring.[10]

-

The reaction is monitored by the cessation of hydrogen uptake.

-

After cooling and depressurization, the catalyst is removed by filtration. The filtrate contains a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid.[10]

-

-

Isomerization (Conversion):

-

The resulting isomeric mixture is subjected to a conversion step to enrich the trans-isomer. This is typically achieved by heating the mixture under pressure (1.5-2.0 MPa) and at a higher temperature (190-210°C).[10]

-

-

Purification and Isolation of the Trans-Isomer:

-

The desired trans-isomer is then isolated from the mixture. This can be achieved through fractional crystallization of the sodium salts or by forming a salt with an agent like p-toluenesulfonic acid, which selectively crystallizes with the trans-isomer.[10][11]

-

Further purification can be accomplished using ion-exchange chromatography.[10]

-

Fibrin Plate Assay for Antifibrinolytic Activity

This assay provides a quantitative measure of fibrinolytic activity and its inhibition.

Objective: To determine the inhibitory effect of tranexamic acid on plasminogen activators.

Materials:

-

Petri dishes

-

Fibrinogen solution

-

Thrombin solution

-

Plasminogen (for plasminogen-rich plates)

-

Buffer (e.g., Barbital buffer, pH 7.8)

-

Agarose

-

Test compound (tranexamic acid) solutions at various concentrations

-

Positive control (plasminogen activator, e.g., urokinase)

-

Incubator (37°C)

Procedure:

-

Preparation of Fibrin Plates:

-

A solution of fibrinogen in buffer is prepared. Agarose may be added to stabilize the clot.[12][13]

-

Thrombin solution is added to the fibrinogen solution to initiate clotting. For plasminogen-rich plates, plasminogen is also added to the mixture.[12]

-

The mixture is quickly poured into petri dishes to a uniform depth and allowed to clot, forming a fibrin layer.[12]

-

-

Application of Samples:

-

Small wells are punched into the fibrin plate.

-

A standard volume of the test solutions (tranexamic acid at different concentrations mixed with a plasminogen activator) and control solutions are added to the wells.[14]

-

-

Incubation and Measurement:

-

The plates are incubated at 37°C for a specified period (e.g., 12-18 hours).[14]

-

During incubation, the plasminogen activator will convert plasminogen to plasmin, which then lyses the fibrin clot, creating a clear zone of lysis around the well.

-

The diameter of the lytic zone is measured. The area of lysis is proportional to the concentration of the fibrinolytic agent.

-

The reduction in the area of lysis in the presence of tranexamic acid compared to the control indicates its antifibrinolytic activity.

-

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Synthesis [label="Synthesis of\nTranexamic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nIsomer Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Assessment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FibrinPlate [label="Fibrin Plate Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; ClotLysis [label="Clot Lysis Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; ExVivo [label="Ex Vivo Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thromboelastography [label="Thromboelastography (TEG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pharmacokinetics [label="Pharmacokinetic Studies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnimalModels [label="Animal Models", fillcolor="#F1F3F4", fontcolor="#202124"]; HumanStudies [label="Human Clinical Trials", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Synthesis -> Purification; Purification -> InVitro; InVitro -> FibrinPlate [label="e.g."]; InVitro -> ClotLysis [label="e.g."]; InVitro -> ExVivo; ExVivo -> Thromboelastography [label="e.g."]; ExVivo -> Pharmacokinetics; Pharmacokinetics -> AnimalModels; AnimalModels -> HumanStudies; } .dot Caption: A logical workflow for the characterization of an antifibrinolytic agent.

Thromboelastography (TEG) for Assessing Fibrinolysis

TEG provides a global assessment of hemostasis and can be used to evaluate the effect of antifibrinolytic agents on clot stability.

Objective: To measure the effect of tranexamic acid on the viscoelastic properties of whole blood during clotting and fibrinolysis.

Materials:

-

Thromboelastograph (TEG) analyzer

-

Disposable cups and pins

-

Whole blood sample (citrated)

-

Activators (e.g., kaolin, tissue factor)

-

Recombinant tissue plasminogen activator (r-tPA) to induce fibrinolysis

-

Tranexamic acid solution

Procedure:

-

Sample Preparation:

-

A sample of whole blood is obtained and placed in a cup.[15]

-

The sample is warmed to 37°C.[15]

-

An activator is added to initiate coagulation. To specifically assess fibrinolysis, r-tPA can be added to the sample.[16]

-

For testing the effect of tranexamic acid, it is added to the blood sample prior to the initiation of coagulation.

-

-

TEG Analysis:

-

The cup oscillates around a pin suspended in the blood. As the clot forms, it connects the cup and pin, and the pin's motion is recorded.[15]

-

The instrument generates a characteristic tracing that reflects the dynamics of clot formation, strengthening, and lysis.

-

-

Interpretation of Parameters:

-

R time (Reaction time): Time to initial clot formation.

-

K time and α-angle: Kinetics of clot formation.

-

Maximum Amplitude (MA): The maximum strength of the clot, reflecting platelet function and fibrinogen concentration.

-

Lysis at 30/60 minutes (LY30/LY60): The percentage reduction in amplitude 30 or 60 minutes after MA, indicating the degree of fibrinolysis.

-

An increased LY30/LY60 value signifies hyperfibrinolysis. The addition of tranexamic acid is expected to decrease this value, demonstrating its antifibrinolytic effect.[17]

-

Historical Perspective and Clinical Development

Initially, the clinical application of tranexamic acid was met with some hesitation, particularly for its intended use in postpartum hemorrhage.[2] It was first marketed for conditions like heavy menstrual bleeding and bleeding after dental procedures.[2] However, landmark clinical trials in the 21st century revitalized interest in its broader applications.

The CRASH-2 (Clinical Randomisation of an Antifibrinolytic in Significant Haemorrhage 2) trial, published in 2010, was a large-scale study that demonstrated a significant reduction in all-cause mortality and death due to bleeding in trauma patients treated with tranexamic acid.[4] This study was pivotal in establishing the early administration of tranexamic acid as a standard of care in trauma management.

Subsequently, the WOMAN (World Maternal Antifibrinolytic) trial provided the evidence that the Okamotos had sought decades earlier. The results, published in 2017, showed that tranexamic acid significantly reduces mortality due to bleeding in women with postpartum hemorrhage, with no evidence of adverse effects.[5]

These and other studies have led to the inclusion of tranexamic acid on the World Health Organization's List of Essential Medicines and its widespread use in various surgical and medical settings to reduce blood loss and the need for transfusions.[4][5]

Conclusion

The discovery of this compound by Shosuke and Utako Okamoto was a landmark achievement in the field of hemostasis. Their meticulous research laid the foundation for a drug that has saved countless lives. The journey of tranexamic acid from a promising molecule in a post-war Japanese laboratory to an essential medicine used globally underscores the importance of persistent scientific inquiry. This technical guide has provided a comprehensive overview of its history, mechanism of action, quantitative properties, and the key experimental methodologies used to characterize its function. For researchers and drug development professionals, the story of tranexamic acid serves as a powerful example of the enduring impact of fundamental scientific discovery on clinical practice.

References

- 1. thebloodtrials.org [thebloodtrials.org]

- 2. maternova.net [maternova.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Tranexamic Acid: A Recipe for Saving Lives in Traumatic Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utako Okamoto - Wikipedia [en.wikipedia.org]

- 6. rcemlearning.co.uk [rcemlearning.co.uk]

- 7. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]

- 11. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 12. Fibrin and Fibrinolytic Enzyme Cascade in Thrombosis: Unravelling the Role [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Review of Thromboelastography (TEG): Medical and Surgical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validation of a modified thromboelastometry approach to detect changes in fibrinolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Synthetic Origins of trans-4-Aminocyclohexanecarboxylic Acid: An Overview

Despite extensive investigation, there is currently no scientific literature suggesting the natural occurrence of trans-4-Aminocyclohexanecarboxylic acid in any biological organism, metabolic pathway, or natural product. This compound is widely recognized as a synthetic building block, crucial for the development of various pharmacologically active compounds.[1][2][3] Its significance lies in its utility as an intermediate in the synthesis of pharmaceuticals, including Janus kinase inhibitors and as a substituent for daunorubicin and doxorubicin.[4][5]

The primary focus of research and industrial processes involving this compound revolves around its chemical synthesis. A common precursor for this compound is p-aminobenzoic acid.[3][4][5] The synthesis, however, often presents a stereochemical challenge, as processes starting from benzene derivatives tend to yield the cis-isomer.[4] Consequently, a significant body of work has been dedicated to developing efficient methods for producing the desired trans-isomer, either through direct synthesis with a high trans:cis ratio or through the isomerization of the cis-isomer to the trans-form.[1][4][5]

Challenges in Stereoselective Synthesis

The synthesis of the trans-isomer of 4-aminocyclohexanecarboxylic acid has been a persistent challenge.[4] Initial synthetic routes often result in a mixture of cis and trans isomers, with the cis form frequently being the predominant product.[4] Various methods have been explored to overcome this, including:

-

Catalytic Hydrogenation: The reduction of 4-nitro-benzoic acid via a 4-amino-benzoic acid intermediate is a known method to produce 4-amino-1-cyclohexanecarboxylic acid.[4][5] However, this often yields a high percentage of the cis isomer.[4]

-

Isomerization (Epimerization): Several processes have been developed to convert the thermodynamically less stable cis-isomer into the more stable trans-isomer.[1][4] These methods can involve the use of bases like sodium hydroxide or potassium alkoxides.[6]

-

Stereoselective Synthesis: Research has focused on developing one-pot processes that directly yield a high ratio of the trans-isomer, often employing specific catalysts and reaction conditions to favor the formation of the trans product.[4][5]

Given the synthetic nature of this compound, a detailed guide on its natural occurrence, including quantitative data from natural sources, experimental protocols for its isolation from biological matrices, and its involvement in natural signaling pathways, cannot be provided. The available scientific literature exclusively details its chemical synthesis and application in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 3685-25-4 [chemicalbook.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

Key Reactive Sites on trans-4-Aminocyclohexanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid is a crucial bifunctional building block in modern medicinal chemistry and drug development. Its rigid cyclohexane core provides a well-defined three-dimensional structure, while the strategically positioned amino and carboxylic acid groups offer versatile handles for chemical modification. This technical guide provides an in-depth analysis of the key reactive sites of this molecule, supported by quantitative data, detailed experimental protocols, and visualizations of its reactivity and role in relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in the synthesis of novel therapeutics.

Physicochemical Properties

The reactivity of this compound is fundamentally governed by the electronic and steric properties of its two primary functional groups. The pKa values are critical determinants of the ionization state of the molecule in different chemical environments, which in turn dictates its nucleophilicity and reactivity.

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | |

| Molecular Weight | 143.18 g/mol | |

| pKa of Carboxylic Acid (-COOH) | ~4.46 (Predicted) | [1] |

| pKa of Amino Group (-NH3+) | ~10.4 (Typical for cyclohexylamines) | (Estimated) |